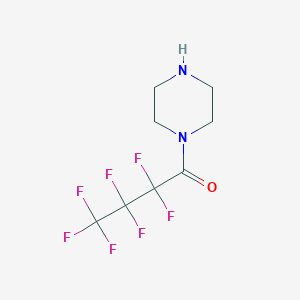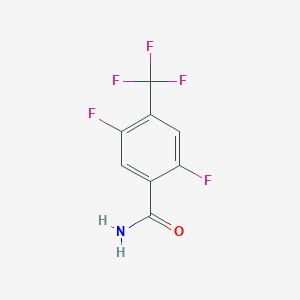![molecular formula C28H38O8 B14141448 Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- CAS No. 89318-01-4](/img/structure/B14141448.png)
Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-: is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of multiple ethoxy groups attached to the anthracene core, which significantly alters its chemical and physical properties. It is known for its high fluorescence quantum yield, making it a valuable material in photoluminescence applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- typically involves the Sonogashira coupling reaction. This method uses palladium catalysts to couple ethynyl groups with the anthracene core. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a photoluminescent material due to its high fluorescence quantum yield.
- Employed in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Biology:
- Potential applications in bioimaging and biosensing due to its fluorescent properties.
Medicine:
- Research is ongoing into its potential use in drug delivery systems, leveraging its ability to form stable complexes with various drugs.
Industry:
Wirkmechanismus
The mechanism by which Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- exerts its effects is primarily through its interaction with light. The multiple ethoxy groups enhance its solubility and stability, allowing it to efficiently absorb and emit light. This makes it an excellent candidate for use in photoluminescent applications. The compound’s molecular targets and pathways are largely related to its ability to participate in electron transfer processes, making it valuable in the development of electronic devices .
Vergleich Mit ähnlichen Verbindungen
1,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)anthra-9,10-quinone: Similar structure but with quinone groups, used in different photoluminescent applications.
9,10-Bis((4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)ethynyl)anthracene: Another derivative with similar ethoxy groups, used in self-assembling materials.
Uniqueness: Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- stands out due to its high fluorescence quantum yield and its ability to form stable, self-assembling structures. This makes it particularly valuable in the development of advanced photoluminescent materials and optoelectronic devices .
Eigenschaften
CAS-Nummer |
89318-01-4 |
|---|---|
Molekularformel |
C28H38O8 |
Molekulargewicht |
502.6 g/mol |
IUPAC-Name |
9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]anthracene |
InChI |
InChI=1S/C28H38O8/c1-29-11-13-31-15-17-33-19-21-35-27-23-7-3-5-9-25(23)28(26-10-6-4-8-24(26)27)36-22-20-34-18-16-32-14-12-30-2/h3-10H,11-22H2,1-2H3 |
InChI-Schlüssel |
SQWQQMOLSOBDJD-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCOCCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-2-methoxy-1-[4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B14141380.png)

![2-hydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14141399.png)




![N-[1-(pyridin-3-ylcarbonyl)-2,3-dihydro-1H-indol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B14141415.png)
![N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-4-nitrobenzamide](/img/structure/B14141418.png)



![1-(2-chloro-7H-purin-6-yl)-N-[3-(diethylamino)propyl]piperidine-3-carboxamide](/img/structure/B14141440.png)
![2-{4-[(3-chloro-4-methylphenyl)sulfamoyl]phenoxy}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B14141457.png)
